For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Y-27632 Dihydrochloride
Y-27632 is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK).[1] This small molecule has become an indispensable tool in cellular biology, stem cell research, and neuroscience for its ability to modulate the actin cytoskeleton, cell adhesion, and apoptosis. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.
Core Mechanism of Action: Selective ROCK Inhibition
Y-27632 exerts its effects by selectively targeting the two isoforms of ROCK: ROCK1 (p160ROCK) and ROCK2. The inhibition is achieved through a competitive binding mechanism with ATP at the kinase's catalytic site.[1][2] This prevents the phosphorylation of downstream ROCK substrates, thereby disrupting the signaling cascade that regulates cellular contractility and cytoskeletal organization.[3]
The Rho/ROCK signaling pathway is a critical regulator of cellular functions. The pathway is typically initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK then phosphorylates several downstream targets, most notably:
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Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity. This leads to a net increase in the phosphorylation of the Myosin Light Chain (MLC).
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Myosin Light Chain (MLC): Increased MLC phosphorylation directly promotes the assembly of actin filaments into stress fibers and enhances actomyosin contractility.[3]
By inhibiting ROCK, Y-27632 prevents these phosphorylation events, leading to increased MLCP activity, decreased MLC phosphorylation, and consequently, a reduction in stress fiber formation and cell contractility.[3][4] This mechanism is central to its wide-ranging cellular effects.
Biochemical and Pharmacological Properties
Y-27632 exhibits high selectivity for ROCK kinases over other related kinases, minimizing off-target effects and making it a precise tool for research.[5][6]
Table 1: Quantitative Potency and Selectivity of Y-27632
| Target Kinase | Parameter | Value | Reference |
|---|---|---|---|
| ROCK1 | Ki | 140 - 220 nM | [1][5] |
| ROCK1 | IC50 | ~140 nM | [6][7] |
| ROCK2 | Ki | 300 nM | [1][5][6] |
| Other Kinases (PKC, MLCK, PAK) | Selectivity | >200-fold higher Ki | [5][6] |
| Noradrenergic Contraction (Rat Prostate) | EC50 | 7.8 - 17.8 µM | [8][9] |
| Phenylephrine Contraction (Human Corpus Cavernosum) | EC50 | 2.2 µM |[10] |
Ki (Inhibition constant), IC50 (Half maximal inhibitory concentration), EC50 (Half maximal effective concentration)
Cellular and Physiological Effects
The inhibition of ROCK by Y-27632 triggers a cascade of cellular changes:
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Cytoskeletal Reorganization: The most prominent effect is the disruption of actin stress fibers and focal adhesions, leading to changes in cell morphology.[2][11] Cells treated with Y-27632 often appear more spread out and less spindle-shaped.[12]
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Inhibition of Anoikis: In stem cell research, Y-27632 is crucial for preventing dissociation-induced apoptosis, a phenomenon known as anoikis.[1][13] This significantly enhances the survival and cloning efficiency of single human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs) after passaging or cryopreservation.[1][14]
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Smooth Muscle Relaxation: Y-27632 induces relaxation in various smooth muscle tissues by inhibiting agonist-induced Ca2+ sensitization of the contractile machinery.[4][15] It effectively antagonizes contractions elicited by noradrenaline and other agents in tissues like the corpus cavernosum and prostate.[8][10]
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Cell Proliferation and Migration: The effects on proliferation and migration are cell-type dependent. In some cells, like human foreskin fibroblasts, Y-27632 can increase proliferation and migration.[16] In contrast, it has been shown to decrease the proliferation of prostatic smooth muscle cells and hepatic stellate cells.[9][17]
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Neuroprotection: Y-27632 has demonstrated neuroprotective effects by protecting hippocampal neurons from excitotoxicity-induced cell death and modulating neurite growth.[18]
Experimental Protocols
Y-27632 is widely used in cell culture applications, particularly for improving the viability of stem cells after enzymatic dissociation.
4.1 Preparation of Y-27632 Stock Solution
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Objective: To prepare a concentrated stock solution for easy dilution into cell culture media.
-
Materials:
-
Methodology:
-
To prepare a 10 mM stock solution, dissolve 10 mg of Y-27632 dihydrochloride in 3.12 mL of sterile water or PBS.
-
Vortex gently until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter if desired.
-
Aliquot the stock solution into smaller working volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles.[13][19]
-
Store aliquots at -20°C. Stock solutions are stable for up to 6 months.[13]
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4.2 Protocol for Enhancing hPSC Survival After Single-Cell Passaging
-
Objective: To increase the survival rate of human pluripotent stem cells (hPSCs) following dissociation to single cells for passaging or cell sorting.
-
Methodology:
-
Culture hPSCs to the desired confluency on a suitable matrix (e.g., Matrigel).
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add a single-cell dissociation reagent (e.g., Accutase) and incubate at 37°C until cells detach.
-
Neutralize the dissociation reagent with culture medium. Gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh hPSC culture medium supplemented with Y-27632 to a final concentration of 10 µM.[13]
-
Plate the cells onto a new matrix-coated culture dish at the desired density.
-
Incubate at 37°C, 5% CO2. The medium containing Y-27632 is typically maintained for the first 24 hours post-plating, after which it is replaced with standard culture medium without the inhibitor.[20]
-
References
- 1. stemcell.com [stemcell.com]
- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of high K+-induced contraction by the ROCKs inhibitor Y-27632 in vascular smooth muscle: possible involvement of ROCKs in a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. molecularbeacon.net [molecularbeacon.net]
- 7. americapeptides.com [americapeptides.com]
- 8. Y-27632, a Rho-kinase inhibitor, inhibits proliferation and adrenergic contraction of prostatic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. auajournals.org [auajournals.org]
- 10. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ser25-protein-kinase-c-19-31.com [ser25-protein-kinase-c-19-31.com]
- 12. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 15. The effects of the Rho-kinase inhibitor Y-27632 on arachidonic acid-, GTPgammaS-, and phorbol ester-induced Ca2+-sensitization of smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Rho-kinase (ROCK) inhibitor Y-27632 protects against excitotoxicity-induced neuronal death in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. researchgate.net [researchgate.net]
